molecular formula C6H20F5N B1625016 Triethylamine Pentahydrofluoride CAS No. 94527-74-9

Triethylamine Pentahydrofluoride

Cat. No. B1625016
CAS RN: 94527-74-9
M. Wt: 201.22 g/mol
InChI Key: UQIRAGRGIYWEDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TEAF is typically carried out in two steps. The first step involves the generation of trimethylamine hexafluorophosphate, which is then reacted with water to yield TEAF.


Molecular Structure Analysis

Triethylamine Pentahydrofluoride is a derivative of triethylamine, which is a colorless, volatile liquid with a strong odor, often described as fishy or ammonia-like. Triethylamine is a tertiary amine, which means it has three alkyl groups attached to an amine nitrogen.


Chemical Reactions Analysis

Triethylamine has been used as a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid . It has also been used as a catalyst in the synthesis of annulated uracil .


Physical And Chemical Properties Analysis

TEAF is a colorless liquid with a pungent odor. It is highly soluble in water and has a boiling point of 139°C. It is a potent fluorinating agent, and its reactivity is attributed to the release of HF (hydrogen fluoride) upon reaction. It reacts violently with water and can cause skin burns and severe eye irritation upon contact. TEAF is hygroscopic and can readily absorb moisture from the air.

Scientific Research Applications

Scientific Field

  • MOFs Composites Synthesis: Integration of functional moieties into MOFs to enhance physical and chemical properties. Results: The use of Triethylamine in MOFs synthesis has led to materials with significant prospects for applications in catalysis, biomedicine, gas storage and separation, energy storage, and electronic devices .

Ceramic Manufacturing

Scientific Field

  • Microwave-Assisted Reactions: Enables shielding of reaction contents from electromagnetic fields during microwave irradiation. Results: The compound allows for precise evaluation of chemical transformations without electromagnetic field effects, ensuring safe handling of corrosive reagents .

Selective Fluorination

Scientific Field

  • Electrochemical Fluorosulfonylation: A sustainable method for synthesizing β-fluorosulfones. Results: This application enables the incorporation of [(18)F] fluoride sources used in PET imaging, providing a method for precise and selective fluorination .

Organic Synthesis

Scientific Field

  • Synthesis of Aromatic Nitro Compounds: Assists in the synthesis process. Results: Triethylamine Pentahydrofluoride’s versatility in organic synthesis aids in the development of various organic compounds, especially those containing fluorine .

Pharmaceutical Development

Scientific Field

  • Drug Synthesis: Used as a reagent in the preparation of fluorides from organic compounds. Results: Its application in pharmaceuticals is crucial for the development of new medications with enhanced efficacy and targeted delivery .

Catalysis

Scientific Field

  • Catalytic Reactions: Acts as a base catalyst in different chemical processes. Results: The use of this compound as a catalyst has improved the efficiency and sustainability of chemical reactions .

Asymmetric Synthesis

Scientific Field

  • Catalytic Asymmetric Fluorination: Employing a chiral iodoarene organocatalyst in combination with an oxidant and hydrogen fluoride. Results: This method offers good chemical yield and selectivity, producing enantiomerically enriched fluorinated compounds .

Heterocyclic Compound Synthesis

Scientific Field

  • Synthesis of 5-Membered Heterocycles: These structures may include at least one quaternized nitrogen atom and are linked to the structure by nitrogen. Results: The synthesized heterocyclic compounds have potential applications in the field of pharmaceuticals .

Electrochemical Fluorosulfonylation

Scientific Field

  • Sustainable Synthesis: Utilizing sulfonylhydrazides and Triethylamine Pentahydrofluoride for the synthesis of β-fluorosulfones. Results: This process is environmentally friendly and efficient, providing a wide range of β-fluorosulfones .

Silicon Carbide (SiC) Synthesis

Scientific Field

  • Microwave-Assisted Reactions: Enables the shielding of reaction contents from electromagnetic fields during microwave irradiation. Results: The high chemical resistance of SiC permits the safe handling of corrosive reagents without material degradation .

Fluorine-Chlorine Exchange Reactions

Scientific Field

  • Use of SiC Vessels: Carrying out reactions in SiC vessels to prevent material degradation. Results: Allows for the safe execution of reactions that involve corrosive reagents .

Hydrolysis of Nitriles

Scientific Field

  • Use in SiC Vessels: Performing hydrolysis without damaging the SiC vessel. Results: This application ensures the safe and effective hydrolysis of nitriles .

Synthesis of Xanthene Derivatives

Scientific Field

  • Nanomagnetic Ionic Liquid Catalyst: [(Et)3 N-H]FeCl4 acts as a catalyst, enhancing the reaction efficiency. Results: The process has been shown to be efficient and the catalyst can be recycled and reused multiple times, indicating a sustainable approach .

Gas Sensing

Scientific Field

  • Ternary Hybrid Structure: Au-decorated α-Fe2O3/rGO is used for improved TEA-sensing performances. Results: The sensors exhibit high response, fast response/recovery rates, and better selectivity against various gases .

Synthesis of Fluorinated Nucleosides/Nucleotides

Scientific Field

  • Fluorination: Triethylamine trihydrofluoride (Et3N.3HF) is used to introduce fluorine atoms into the nucleoside structure. Results: The fluorination process leads to compounds with significant antiviral and anticancer activity, and several drugs are currently in clinical trials .

Safety And Hazards

Triethylamine Pentahydrofluoride is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

N,N-diethylethanamine;pentahydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIRAGRGIYWEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.F.F.F.F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449642
Record name Triethylamine Pentahydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylamine Pentahydrofluoride

CAS RN

94527-74-9
Record name Triethylamine Pentahydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylamine pentahydrofluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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